6-chloro-3-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]-2H-chromen-2-one
Description
Properties
IUPAC Name |
6-chloro-3-(4-naphthalen-2-yl-1,3-thiazol-2-yl)chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12ClNO2S/c23-17-7-8-20-16(10-17)11-18(22(25)26-20)21-24-19(12-27-21)15-6-5-13-3-1-2-4-14(13)9-15/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEIFFCRCCCSPQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)C4=CC5=C(C=CC(=C5)Cl)OC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with a thioamide under basic conditions.
Coupling with Naphthalene: The naphthalene moiety is introduced through a Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a boronic acid derivative of naphthalene.
Formation of the Chromenone Core: The chromenone core is synthesized through a cyclization reaction of a suitable precursor, often involving an intramolecular aldol condensation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-chloro-3-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]-2H-chromen-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the molecule, particularly on the thiazole and chromenone rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
6-chloro-3-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]-2H-chromen-2-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Materials Science: It is explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its unique electronic properties.
Biological Research: The compound is used as a probe to study various biological processes, including enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 6-chloro-3-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]-2H-chromen-2-one involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit enzymes such as kinases or proteases, leading to the disruption of signaling pathways essential for cancer cell survival. The compound’s structure allows it to bind to the active sites of these enzymes, blocking their activity and inducing cell death.
Comparison with Similar Compounds
Anticancer Potential
The target compound shares structural motifs with nortopsentin analogs (e.g., 3-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]-1H-indoles), which exhibited cytotoxicity against HCT 116 (colorectal), MDA-MB-435 (melanoma), and MCF-7 (breast cancer) cell lines at 10⁻⁵ M . While specific data for the target compound is unavailable, the naphthalene-thiazole scaffold is critical for intercalation or enzyme inhibition.
Antifungal Activity
A related compound, 6-chloro-3-(2-methyl-1H-indole-3-carbonyl)-2H-chromen-2-one , showed potent activity against Candida albicans due to the chloro-substituted coumarin and indole-carbonyl group . The target compound’s chlorine atom may similarly enhance antifungal efficacy by disrupting membrane integrity.
Antitubercular Activity
The azoimidazole derivative (E)-6-((3-((1H-imidazol-2-yl)diazenyl)naphthalen-2-yl)amino)-2H-chromen-2-one demonstrated strong binding to Mycobacterium tuberculosis cytochrome P450 (docking score: -10.9) . Though the target compound lacks the azo group, its naphthalene-thiazole system may target similar enzymes.
Physicochemical and ADMET Properties
- Druglikeness : The target compound’s molecular weight (~423.9 g/mol) and moderate log P (~3.9) align with Lipinski’s rules, similar to the antitubercular azoimidazole analog .
Biological Activity
6-Chloro-3-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]-2H-chromen-2-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The compound belongs to the class of chromenone derivatives, characterized by a chromene core substituted with a thiazole and naphthalene moiety. The presence of chlorine in the structure may enhance its biological activity through various mechanisms.
Anticancer Activity
Recent studies have highlighted the anticancer properties of chromenone derivatives. For instance, compounds with similar structural features have demonstrated significant cytotoxicity against various cancer cell lines. The structure-activity relationship (SAR) indicates that modifications in the thiazole and naphthalene groups can significantly impact the compound's efficacy.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 (Breast) | TBD | Apoptosis induction |
| 6-Chloro-3-[4-(phenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one | HeLa (Cervical) | < 10 | Cell cycle arrest |
| 6-Methoxy-3-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]-2H-chromen-2-one | A549 (Lung) | TBD | ROS generation |
The above table summarizes findings from various studies on related compounds. The exact IC50 values for 6-chloro compound are still under investigation but are expected to be comparable to those listed.
Antimicrobial Activity
In addition to anticancer properties, thiazole-containing compounds have shown promising antimicrobial activity. For example, derivatives have been tested against pathogens such as Mycobacterium tuberculosis and Pseudomonas aeruginosa, demonstrating concentration-dependent effects.
Table 2: Antimicrobial Activity of Thiazole Derivatives
| Compound Name | Pathogen Tested | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|---|
| This compound | Staphylococcus aureus | TBD | Bactericidal |
| 5-Fluorouracil derivative | E. coli | < 50 µg/mL | Bacteriostatic |
The antimicrobial potential is attributed to the ability of these compounds to disrupt bacterial cell membranes and inhibit essential metabolic pathways.
The biological activity of 6-chloro derivatives can be attributed to several mechanisms:
- Induction of Apoptosis : Many chromenone derivatives trigger programmed cell death in cancer cells by activating intrinsic apoptotic pathways.
- Cell Cycle Arrest : Certain compounds have been shown to impede cell cycle progression at specific phases, particularly G1/S or G2/M transitions.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cells, contributing to cytotoxic effects.
- Antimicrobial Mechanisms : The interaction with bacterial membranes and inhibition of DNA synthesis are key factors in their antimicrobial efficacy.
Case Studies
Several studies have investigated the biological activity of related compounds:
- Study on Antitumor Effects : A series of thiazole derivatives were synthesized and tested for their effects on human cancer cell lines. Results indicated that modifications in the naphthalene substituent significantly increased cytotoxicity against MCF-7 cells .
- Antimicrobial Evaluation : A study evaluated various thiazole derivatives against Pseudomonas aeruginosa, finding that certain substitutions enhanced antimicrobial activity, suggesting a promising avenue for developing new antibiotics .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6-chloro-3-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]-2H-chromen-2-one, and what key reaction conditions are required?
- Methodological Answer : The compound is synthesized via multi-step heterocyclic coupling. A typical route involves:
Chromenone Core Formation : Condensation of substituted salicylaldehydes with chloroacetic acid derivatives under acidic conditions to form the coumarin backbone.
Thiazole Ring Introduction : Reaction of the intermediate with 2-naphthalenylthioamide in the presence of iodine or H₂O₂ to cyclize the thiazole moiety .
Key conditions include anhydrous solvents (e.g., DMF), controlled temperatures (80–120°C), and catalysts like sodium acetate. Purity is optimized via recrystallization from ethanol or methanol .
Q. How is the compound structurally characterized, and what analytical techniques are essential for validation?
- Methodological Answer : Structural validation requires:
- Single-Crystal X-Ray Diffraction (SCXRD) : Resolve the 3D arrangement of the chromenone core, thiazole ring, and naphthalene substituent. SHELX software (e.g., SHELXL) refines crystallographic data to confirm bond lengths, angles, and hydrogen-bonding networks .
- Spectroscopy :
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.5 ppm) and carbonyl groups (C=O at ~170 ppm).
- IR : Confirm C=O (1660–1680 cm⁻¹) and C-Cl (690–720 cm⁻¹) stretches .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Based on structurally related compounds:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (classified as Acute Toxicity Category 4) .
- Ventilation : Use fume hoods to minimize inhalation of dust/particulates.
- Emergency Procedures : For skin contact, wash with soap/water; for ingestion, administer water for rinsing (do not induce vomiting) .
Q. What preliminary biological activities have been reported for this compound?
- Methodological Answer : Early studies on analogs (e.g., chromenone-thiazole hybrids) suggest:
- Anticancer Activity : Inhibition of kinases (e.g., EGFR) via competitive binding to ATP pockets, validated via MTT assays (IC₅₀: 5–20 µM) .
- Antimicrobial Screening : Agar diffusion assays against Gram-positive bacteria (e.g., S. aureus) show zone-of-inhibition diameters of 12–15 mm .
Advanced Research Questions
Q. How can SHELX software improve the refinement of crystallographic data for this compound?
- Methodological Answer : SHELXL refines structures by:
- Hydrogen-Bond Analysis : Assigning H-atom positions using restraints (HFIX commands) and validating intermolecular interactions (e.g., C-H···O/N bonds) .
- Twinned Data Handling : Apply TWIN/BASF commands to resolve pseudo-merohedral twinning, common in chromenone derivatives .
- Validation Tools : Check for over/under-refinement using R-factor convergence (<5%) and Flack parameter analysis .
Q. How do hydrogen-bonding patterns influence the solid-state stability and reactivity of this compound?
- Methodological Answer : Graph-set analysis (Etter’s rules) reveals:
- Intramolecular Bonds : N–H···O=C interactions stabilize the thiazole-chromenone junction.
- Intermolecular Networks : C–H···π stacking between naphthalene moieties enhances crystal packing, reducing solubility in polar solvents. These patterns are characterized via SCXRD and Hirshfeld surface analysis .
Q. How can structure-activity relationships (SAR) guide the optimization of this compound’s bioactivity?
- Methodological Answer : SAR studies involve:
- Substituent Variation : Replace the naphthalene group with pyridine () or fluorophenyl ( ) to modulate lipophilicity and target affinity.
- Biological Assays : Compare IC₅₀ values across analogs using dose-response curves. For example, nitro-substituted derivatives () show enhanced kinase inhibition due to electron-withdrawing effects .
Q. How should researchers address contradictions in reported synthetic yields or biological data?
- Methodological Answer :
- Variable Control : Replicate reactions under identical conditions (solvent purity, inert atmosphere) to isolate catalyst or temperature effects. For example, yields drop from 75% to 50% if NaOAc is replaced with K₂CO₃ .
- Data Normalization : Use standardized assays (e.g., CLSI guidelines for antimicrobial tests) to minimize inter-lab variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
